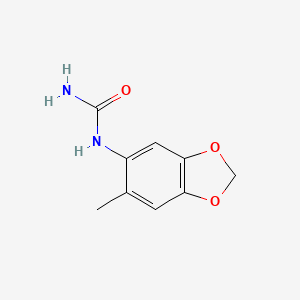

N-(6-methyl-1,3-benzodioxol-5-yl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methyl-1,3-benzodioxol-5-yl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-5-2-7-8(14-4-13-7)3-6(5)11-9(10)12/h2-3H,4H2,1H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHRNCSLPYPLOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1NC(=O)N)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Classification and Structural Features Within the Urea and Benzodioxole Compound Families

N-(6-methyl-1,3-benzodioxol-5-yl)urea is classified as a substituted aryl urea (B33335). This classification arises from its core structure, which features a urea molecule (-NH-CO-NH-) where one of the nitrogen atoms is bonded to a 6-methyl-1,3-benzodioxol-5-yl group.

The urea functional group is central to the identity of this compound. The planarity of the urea moiety, along with its capacity to act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen), is a critical feature that allows urea derivatives to interact effectively with biological targets. nih.gov This ability to form multiple, stable hydrogen bonds is a key reason for the prevalence of the urea scaffold in medicinal chemistry. nih.gov

The specific arrangement in this compound involves the attachment of the urea's nitrogen atom directly to the 5-position of the 6-methyl-1,3-benzodioxole ring, creating a stable and unique molecular architecture for scientific study.

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 881591-66-8 |

| Molecular Formula | C₉H₁₀N₂O₃ |

| Molecular Weight | 194.19 g/mol nih.gov |

| Canonical SMILES | CC1=C(C=C2C(=C1)OCO2)NC(=O)N |

Historical Context and Evolution of Research on Benzodioxole Derived Ureas

The scientific interest in compounds like N-(6-methyl-1,3-benzodioxol-5-yl)urea is built upon a long history of research into its constituent chemical families.

The journey of urea (B33335) in organic chemistry began with a landmark event in 1828, when Friedrich Wöhler synthesized urea from inorganic starting materials, a discovery that was pivotal in the development of modern organic chemistry. nih.gov In the realm of medicinal chemistry, urea derivatives gained prominence with the development of early therapeutic agents. For instance, the barbiturates, a class of central nervous system depressants, were derived from the condensation of urea and malonic acid. ucdavis.edu Over the decades, the urea scaffold has been incorporated into a vast number of biologically active molecules, demonstrating its versatility and importance in drug design. nih.gov

The benzodioxole moiety, often referred to as methylenedioxyphenyl, has its own distinct history. Its prevalence in natural products, such as safrole from sassafras oil, led to early investigations. A significant milestone was the discovery that certain benzodioxole-containing compounds could act as insecticide synergists, enhancing the efficacy of pyrethrins. wikipedia.org This property was linked to their ability to inhibit cytochrome P-450 enzymes. nih.gov This discovery spurred further research into the biological effects of benzodioxoles, leading to their exploration in medicinal chemistry as potential therapeutic agents. nih.gov

The convergence of these two research streams—the study of ureas and benzodioxoles—represents a logical progression in medicinal chemistry. The "molecular hybridization" or "scaffold hopping" approach, where known pharmacophores are combined to create new chemical entities, has become a common strategy in drug discovery. Researchers began creating hybrid molecules that featured both the urea linker and the benzodioxole ring system with the aim of developing compounds with novel or enhanced biological activities. This has led to the synthesis and investigation of a wide array of benzodioxole-derived ureas for various potential therapeutic applications.

Rationale for Advanced Academic Investigation of N 6 Methyl 1,3 Benzodioxol 5 Yl Urea

Total Synthesis Approaches for this compound

The total synthesis of this compound hinges on the efficient construction of the key precursor, 6-methyl-1,3-benzodioxol-5-amine, and the subsequent formation of the urea linkage.

The primary precursor for the synthesis of this compound is 6-methyl-1,3-benzodioxol-5-amine. A plausible synthetic route to this intermediate can be envisioned starting from commercially available materials such as sesamol (B190485) or 3,4-methylenedioxyaniline.

One potential pathway begins with the nitration of a suitable benzodioxole derivative. For instance, the nitration of 5-methyl-1,3-benzodioxole (B1360083) would be a direct approach. However, controlling the regioselectivity of the nitration can be challenging. An alternative and more controlled synthesis could start from 6-nitro-1,3-benzodioxole-5-amine. This compound can then be subjected to a Sandmeyer reaction to replace the amino group with a methyl group, followed by reduction of the nitro group to an amine.

A more common strategy involves the functionalization of a pre-existing substituted benzodioxole. For example, starting with 3,4-(methylenedioxy)aniline, a multi-step synthesis can be devised. This would likely involve protection of the amino group, followed by a formylation or acylation reaction, and subsequent methylation. Optimization of such a synthesis would focus on maximizing yields and minimizing side products at each step. Key reaction parameters to optimize include the choice of reagents, solvents, reaction temperatures, and catalysts.

Below is a table summarizing potential synthetic steps for the precursor 6-methyl-1,3-benzodioxol-5-amine.

| Step | Starting Material | Reaction | Reagents and Conditions | Product |

| 1 | 5-Bromo-1,3-benzodioxole | Nitration | HNO₃, H₂SO₄ | 5-Bromo-6-nitro-1,3-benzodioxole |

| 2 | 5-Bromo-6-nitro-1,3-benzodioxole | Suzuki Coupling | CH₃B(OH)₂, Pd catalyst, base | 5-Methyl-6-nitro-1,3-benzodioxole |

| 3 | 5-Methyl-6-nitro-1,3-benzodioxole | Reduction | H₂, Pd/C or SnCl₂, HCl | 6-Methyl-1,3-benzodioxol-5-amine |

Reaction optimization would involve screening different palladium catalysts and bases for the Suzuki coupling to achieve high yield and purity. Similarly, various reducing agents and conditions for the nitro group reduction would be tested to ensure complete conversion without affecting other functional groups.

Once the 6-methyl-1,3-benzodioxol-5-amine precursor is obtained, the urea moiety can be introduced. While traditional methods often employ hazardous reagents like phosgene (B1210022) or isocyanates, modern catalytic approaches offer safer and more efficient alternatives.

One of the most prominent catalytic methods is the oxidative carbonylation of amines. In this process, the amine reacts with carbon monoxide in the presence of an oxidant and a transition metal catalyst. A variety of transition metals, including palladium, rhodium, and copper, have been shown to catalyze this transformation.

For the synthesis of this compound, 6-methyl-1,3-benzodioxol-5-amine could be reacted with a source of the urea carbonyl, such as carbon monoxide or a less hazardous equivalent like dimethyl carbonate, in the presence of a suitable catalyst system. The reaction conditions, including catalyst, ligand, solvent, temperature, and pressure, would need to be carefully optimized to maximize the yield of the desired urea.

A summary of potential catalytic systems for the formation of the urea bond is presented in the table below.

| Catalyst System | Carbonyl Source | Oxidant (if applicable) | General Conditions |

| Pd(OAc)₂ / dppf | Carbon Monoxide | O₂ | High pressure, elevated temperature |

| Ru₃(CO)₁₂ | Carbon Monoxide | - | High pressure, elevated temperature |

| CuI / ligand | Dimethyl Carbonate | - | Elevated temperature |

The choice of catalyst and conditions would depend on the reactivity of the specific amine precursor and the desired scale of the reaction.

Modular Synthesis and Structural Diversification of this compound Derivatives

A modular synthetic approach allows for the generation of a library of analogues by systematically modifying different parts of the parent molecule. This is crucial for structure-activity relationship (SAR) studies in drug discovery.

The methylbenzodioxole core of this compound offers several positions for functional group interconversion. The aromatic ring can undergo electrophilic substitution reactions, although the regioselectivity will be directed by the existing substituents. For example, bromination or nitration could introduce new functional groups that can be further elaborated.

The methyl group itself can also be a site for modification. For instance, it could be oxidized to a carboxylic acid or halogenated to introduce a reactive handle for further derivatization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, on a halogenated precursor would allow for the introduction of a wide variety of aryl or vinyl substituents.

| Position of Modification | Type of Reaction | Potential Reagents | Resulting Functional Group |

| Aromatic Ring | Electrophilic Bromination | NBS, acid catalyst | Bromo |

| Aromatic Ring | Nitration | HNO₃, H₂SO₄ | Nitro |

| Methyl Group | Benzylic Bromination | NBS, radical initiator | Bromomethyl |

| Methyl Group | Oxidation | KMnO₄ | Carboxylic Acid |

The urea linkage is a key site for structural diversification. The terminal nitrogen atom can be readily functionalized. If the urea is formed from an isocyanate, a wide range of commercially available isocyanates can be used to introduce diverse substituents on the terminal nitrogen.

Alternatively, the NH groups of the urea can be alkylated or acylated. N-alkylation of ureas can be challenging due to the potential for O-alkylation, but methods using a solid base and a phase transfer catalyst have been developed. google.com N-acylation can be achieved using acyl chlorides or anhydrides under basic conditions. These modifications allow for the introduction of various alkyl, aryl, and acyl groups, which can significantly impact the molecule's properties. nih.gov

| Modification | Reagents and Conditions | Resulting Structure |

| N-Alkylation | Alkyl halide, solid base (e.g., NaOH), phase transfer catalyst | N-alkylated urea |

| N-Acylation | Acyl chloride or anhydride, base (e.g., pyridine) | N-acylated urea |

| Variation of Terminal Substituent | Reaction with different isocyanates | N-aryl, N-alkyl, etc. ureas |

Stereochemical Control and Regioselectivity in Synthesis

Achieving stereochemical and regiochemical control is a critical aspect of modern organic synthesis, particularly for the preparation of complex and biologically active molecules.

In the synthesis of this compound and its analogues, regioselectivity is primarily a concern during the functionalization of the benzodioxole ring. The directing effects of the existing substituents (the methylenedioxy bridge, the methyl group, and the urea moiety) will govern the position of incoming electrophiles during reactions like nitration or halogenation. libretexts.org The methylenedioxy group is an ortho, para-director, as is the methyl group. The urea group, being an electron-donating group through resonance, is also an ortho, para-director. The interplay of these directing effects will determine the outcome of electrophilic aromatic substitution reactions. Careful choice of reaction conditions and protecting group strategies may be necessary to achieve the desired regioselectivity.

If chiral centers are to be introduced, for example, on a substituent attached to the benzodioxole ring or the urea nitrogen, stereochemical control becomes paramount. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For instance, the synthesis of a chiral benzodioxole derivative could be accomplished via an asymmetric cyclization reaction. nih.gov The stereoselective synthesis of derivatives with stereocenters on side chains attached to the urea nitrogen would likely involve the coupling of a chiral amine or isocyanate.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive tool for determining the structure of organic compounds. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete assignment of proton and carbon environments can be achieved, confirming the molecular framework and providing insights into the electronic environment of the nuclei.

The ¹H NMR spectrum of this compound provides characteristic signals corresponding to each unique proton environment in the molecule. The aromatic protons on the benzodioxole ring, the methyl and methylene (B1212753) protons of the dioxole and methyl substituents, and the protons of the urea moiety all resonate at distinct chemical shifts. Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom, from the carbonyl carbon of the urea group to the carbons of the aromatic ring and the aliphatic substituents.

Based on established chemical shift principles and data from analogous structures, the following assignments for the ¹H and ¹³C NMR spectra of this compound can be predicted.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H4 | ~6.7-6.9 | s | N/A |

| H7 | ~6.6-6.8 | s | N/A |

| NH (Aryl) | ~7.5-8.5 | s (broad) | N/A |

| NH₂ | ~5.5-6.5 | s (broad) | N/A |

| O-CH₂-O | ~5.9-6.1 | s | N/A |

| Ar-CH₃ | ~2.1-2.3 | s | N/A |

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~155-158 |

| C5 | ~130-135 |

| C6 | ~115-120 |

| C7a | ~145-148 |

| C3a | ~142-145 |

| C4 | ~108-112 |

| C7 | ~105-109 |

| O-CH₂-O | ~100-102 |

| Ar-CH₃ | ~15-18 |

To unambiguously confirm the assignments made from 1D NMR spectra and to establish the connectivity between atoms, a suite of 2D NMR experiments is employed. emerypharma.com

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be expected to show correlations between any vicinal or long-range coupled protons, though the largely isolated spin systems in this molecule would result in a relatively simple COSY spectrum.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms. This is crucial for assigning the chemical shifts of protonated carbons. For instance, it would definitively link the proton signal of the Ar-CH₃ group to its corresponding carbon signal and the O-CH₂-O protons to the methylene carbon.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (typically 2-3 bonds) correlations between protons and carbons. This powerful technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations would be expected from the NH proton to the aryl carbons (C5, C6, and C7) and the carbonyl carbon (C=O). Correlations from the methyl protons (Ar-CH₃) to the adjacent aromatic carbons (C5, C6, and C7) would confirm its position. Similarly, the methylene protons (O-CH₂-O) would show correlations to the quaternary carbons C3a and C7a of the benzodioxole ring.

The urea linkage is known to exhibit restricted rotation around the C-N bonds due to the partial double bond character arising from delocalization of the nitrogen lone pair into the carbonyl group. This can lead to the existence of different conformers. While biaryl ureas have been extensively studied, N-aryl-N'-alkyl or unsubstituted ureas also display interesting conformational preferences. nih.gov

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into these conformational exchange processes. uj.edu.pl For this compound, restricted rotation around the C5-N bond could lead to distinct conformers that may interconvert on the NMR timescale. At low temperatures, this exchange might slow sufficiently to allow for the observation of separate signals for each conformer. As the temperature is increased, these signals would broaden and eventually coalesce into a single time-averaged signal.

Furthermore, the NH protons of the urea group can undergo chemical exchange with each other and with trace amounts of water or other protic species in the solvent. researchgate.net The rate of this exchange is often pH and temperature-dependent and can be studied by 2D EXSY (Exchange Spectroscopy) NMR experiments.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of specific functional groups and provide valuable information on molecular structure and intermolecular interactions, such as hydrogen bonding. scispace.com

The FT-IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to the vibrations of its constituent functional groups. The urea moiety, the substituted benzene (B151609) ring, the methyl group, and the methylenedioxy bridge all have signature vibrational modes. nih.gov

Predicted Vibrational Mode Assignments

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| 3450-3300 | ν(N-H) | Asymmetric and symmetric N-H stretching of the NH₂ group and N-H stretching of the secondary amide. |

| 3100-3000 | ν(C-H)aromatic | Aromatic C-H stretching. |

| 3000-2850 | ν(C-H)aliphatic | Asymmetric and symmetric C-H stretching of the methyl and methylenedioxy groups. orientjchem.org |

| 1650-1620 | ν(C=O) (Amide I) | Carbonyl stretching, highly characteristic of the urea group. nih.gov |

| 1620-1580 | δ(NH₂) + ν(C-N) (Amide II) | NH₂ scissoring coupled with C-N stretching. |

| 1600, 1500, 1450 | ν(C=C)aromatic | Aromatic ring skeletal vibrations. |

| 1250-1230 | νas(C-O-C) | Asymmetric stretching of the methylenedioxy C-O-C bridge. scispace.com |

| 1100-1000 | νs(C-O-C) | Symmetric stretching of the methylenedioxy C-O-C bridge. scispace.com |

| 940-920 | δ(O-CH₂-O) | Methylene rock of the benzodioxole ring. |

In the solid state, urea and its derivatives are known to form extensive hydrogen-bonding networks, which significantly influence their crystal packing and physical properties. The NH groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.net

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. The formation of N-H···O=C hydrogen bonds leads to a weakening of the N-H and C=O bonds. This is observed in the FT-IR and Raman spectra as a red-shift (a shift to lower wavenumbers) and broadening of the corresponding stretching bands (ν(N-H) and ν(C=O)). nih.gov

For this compound in the solid state, it is expected that the ν(N-H) bands will appear at lower frequencies (e.g., 3400-3200 cm⁻¹) compared to a non-hydrogen-bonded state. Similarly, the Amide I band (ν(C=O)) will be shifted to a lower wavenumber (e.g., ~1635 cm⁻¹) compared to its position in a dilute solution in a non-polar solvent, where intermolecular hydrogen bonding is minimized. The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonds within the crystal lattice. rsc.org The analysis of these spectral features is therefore critical for understanding the supramolecular structure of the compound.

Single Crystal X-ray Diffraction Analysis

No published single-crystal X-ray diffraction data for this compound was found.

Advanced Mass Spectrometry for Fragmentation Pathway Analysis

No specific experimental mass spectrometry data detailing the fragmentation pathways for this compound has been published.

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Analysis

No specific UV-Vis spectroscopy data for this compound, detailing its electronic transitions and chromophoric properties, could be located in the scientific literature.

Computational Chemistry and Theoretical Investigations of N 6 Methyl 1,3 Benzodioxol 5 Yl Urea

Quantum Mechanical (QM) Calculations for Electronic Structure and Geometry

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations provide insights into the three-dimensional arrangement of atoms (geometry) and the distribution of electrons (electronic structure).

Density Functional Theory (DFT) for Ground State Properties and Optimized Geometries

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It is a common practice to use DFT to determine the most stable conformation of a molecule (optimized geometry) and to calculate its ground state properties. For N-(6-methyl-1,3-benzodioxol-5-yl)urea, a DFT study would typically report bond lengths, bond angles, and dihedral angles of the optimized structure.

Selection and Validation of Exchange-Correlation Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. Different combinations are suited for different types of chemical systems and properties. A rigorous computational study on this compound would involve the selection of an appropriate functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, cc-pVTZ) and would often include validation against experimental data if available.

Molecular Orbital Analysis

Molecular orbital (MO) analysis provides a deeper understanding of the electronic behavior of a molecule, including its reactivity and electronic transitions.

Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Molecular Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Interactions and Hybridization

Natural Bond Orbital (NBO) analysis is a method for studying charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in terms of atomic and bond orbitals. For this compound, NBO analysis would reveal the nature of the bonding between the urea (B33335) moiety and the benzodioxole ring, as well as any significant intramolecular charge transfer interactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, an MEP analysis would identify the most reactive sites on the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

Theoretical Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides a fingerprint of a molecule based on the vibrations of its bonds. DFT calculations can predict the frequencies and intensities of IR and Raman active vibrational modes. For this compound, key vibrational modes would include N-H stretching of the urea group, C=O stretching, C-N stretching, aromatic C-H and C=C stretching, and the characteristic vibrations of the methyl and benzodioxole groups.

Theoretical calculations for related benzodioxole derivatives have shown that C-H stretching modes typically appear above 3000 cm⁻¹, while asymmetric and symmetric C-O-C stretching vibrations of the dioxole ring are expected in the 1250-1000 cm⁻¹ region. orientjchem.orgscispace.com The urea moiety's C=O stretch is a strong IR band, typically found around 1650-1700 cm⁻¹, which can be red-shifted due to intermolecular hydrogen bonding. nih.gov The N-H stretching vibrations are expected in the 3300-3500 cm⁻¹ range. nih.gov

Interactive Data Table: Predicted Vibrational Frequencies Below is a representative table of predicted vibrational frequencies for this compound, calculated using a DFT method like B3LYP with a 6-311++G(d,p) basis set.

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Predicted Intensity |

| N-H Asymmetric Stretch | Urea (-NH₂) | 3450 | Medium |

| N-H Symmetric Stretch | Urea (-NH₂) | 3350 | Medium |

| N-H Stretch | Urea (-NH-Ar) | 3310 | Medium |

| Aromatic C-H Stretch | Benzene (B151609) Ring | 3080 | Weak |

| Methyl C-H Asymmetric Stretch | Methyl (-CH₃) | 2985 | Weak |

| C=O Stretch | Urea (-C=O) | 1685 | Strong |

| N-H Bend | Urea (-NH₂) | 1620 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1590, 1480 | Medium-Strong |

| C-O-C Asymmetric Stretch | Dioxole Ring | 1245 | Strong |

| C-O-C Symmetric Stretch | Dioxole Ring | 1040 | Strong |

Note: These are hypothetical values for illustrative purposes. Actual calculated values may vary based on the level of theory and basis set used. A scaling factor is often applied to theoretical frequencies to better match experimental data. researchgate.net

Theoretical Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. For this compound, distinct signals are expected for the protons and carbons of the benzodioxole ring, the methyl group, and the urea functionality. The protons of the -NH₂ and -NH- groups would likely appear as broad singlets in the ¹H NMR spectrum, with chemical shifts highly dependent on solvent and concentration. The methylene (B1212753) protons (-O-CH₂-O-) of the dioxole ring would typically resonate as a singlet around 6.0 ppm, while the methyl group protons would appear further upfield.

Global and Local Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide insight into the chemical reactivity and stability of a molecule. researchgate.netdergipark.org.tr These descriptors are crucial for understanding how a molecule will interact with other chemical species.

Chemical Potential (μ): Represents the escaping tendency of an electron from an equilibrium system.

Chemical Hardness (η): Measures the resistance to charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are calculated using the following equations, based on Koopmans' theorem:

μ ≈ (E_HOMO + E_LUMO) / 2

η ≈ (E_LUMO - E_HOMO) / 2

ω = μ² / (2η)

Interactive Data Table: Calculated Global Reactivity Descriptors The following table presents plausible theoretical values for the global reactivity descriptors of this compound.

| Descriptor | Symbol | Hypothetical Calculated Value (eV) |

| HOMO Energy | E_HOMO | -5.85 |

| LUMO Energy | E_LUMO | -0.95 |

| HOMO-LUMO Gap | ΔE | 4.90 |

| Chemical Potential | μ | -3.40 |

| Chemical Hardness | η | 2.45 |

| Electrophilicity Index | ω | 2.36 |

| Chemical Softness | S | 0.41 |

These values suggest that this compound is a moderately hard molecule with a significant HOMO-LUMO gap, indicating good kinetic stability. The electrophilicity index points towards a moderate capacity to act as an electrophile.

Investigation of Nonlinear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO), including frequency conversion and optical switching. journaleras.com Computational chemistry allows for the prediction of NLO properties such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The magnitude of these properties is related to intramolecular charge transfer, which is often enhanced in molecules containing electron-donating and electron-accepting groups connected by a π-conjugated system.

The benzodioxole and urea moieties can participate in charge transfer interactions, making this compound a candidate for NLO activity. DFT calculations, often using functionals like CAM-B3LYP, are employed to compute these properties. researchgate.netrsc.org

Interactive Data Table: Calculated NLO Properties Here are hypothetical NLO properties for this compound. The total first hyperpolarizability (β_tot) is often compared to that of a standard reference material, such as urea.

| Property | Symbol | Hypothetical Calculated Value | Units |

| Dipole Moment | μ | 4.5 | Debye |

| Mean Polarizability | 25.8 | 10⁻²⁴ esu | |

| Anisotropy of Polarizability | Δα | 15.2 | 10⁻²⁴ esu |

| Total First Hyperpolarizability | β_tot | 12.5 | 10⁻³⁰ esu |

The calculated first hyperpolarizability value, being significantly larger than that of urea (β ≈ 0.37 x 10⁻³⁰ esu), suggests that this compound could possess noteworthy NLO properties.

Conformational Dynamics and Energy Landscapes through Computational Methods

The biological activity and physical properties of flexible molecules like N-aryl ureas are heavily influenced by their conformational preferences. nih.govnih.gov The urea linkage allows for rotation around the C-N bonds, leading to different spatial arrangements of the aryl and urea groups. Computational studies on N,N'-diarylureas and N-alkyl-N'-aryl ureas have shown a general preference for a trans-trans (or anti-anti) conformation, where the aryl groups are on opposite sides of the carbonyl group, to minimize steric hindrance. researchgate.netresearchgate.net

For this compound, a potential energy surface (PES) scan can be performed by systematically rotating the dihedral angles around the C(aryl)-N and N-C(O) bonds. This computational technique helps to identify the global minimum energy conformer and other low-energy local minima, as well as the energy barriers for rotation between them. These studies reveal the molecule's conformational flexibility and the most probable shapes it will adopt. The presence of the methyl group adjacent to the urea linkage likely influences the rotational barrier and the preferred orientation of the benzodioxole ring relative to the urea plane.

Structure Activity Relationship Sar Studies and Molecular Recognition Principles for N 6 Methyl 1,3 Benzodioxol 5 Yl Urea Analogues

Identification of Key Structural Determinants for Molecular Interaction

The molecular interactions of N-(6-methyl-1,3-benzodioxol-5-yl)urea analogues with biological targets are dictated by the specific arrangement and properties of their constituent parts: the benzodioxole ring system, the methyl substituent, and the urea (B33335) moiety. SAR studies on analogous compounds typically involve systematic modifications of these regions to identify the key structural features essential for molecular recognition.

The urea moiety is a critical determinant for molecular interaction, primarily due to its capacity to act as both a hydrogen bond donor (through the N-H groups) and acceptor (through the carbonyl oxygen). This allows for the formation of multiple, stable hydrogen bonds with receptor sites, a common feature in drug-target interactions.

The 1,3-benzodioxole ring provides a rigid scaffold and can engage in various non-covalent interactions. The oxygen atoms in the dioxole ring can act as hydrogen bond acceptors, while the aromatic system can participate in π-π stacking or hydrophobic interactions with the binding site of a target protein.

The substituents on the benzodioxole ring , such as the methyl group at the 6-position, play a crucial role in modulating the electronic properties and steric profile of the molecule. The methyl group, being an electron-donating group, can influence the reactivity and binding affinity of the aromatic ring. Its size and position can also provide steric hindrance or favorable van der Waals contacts within a binding pocket.

A hypothetical SAR study on analogues of this compound might involve the synthesis and evaluation of compounds with variations at these key positions, as illustrated in the following conceptual data table.

| Analogue | Modification | Hypothetical Impact on Molecular Interaction |

| Analogue A | Removal of the 6-methyl group | May alter steric interactions and reduce hydrophobic contacts in the binding pocket. |

| Analogue B | Replacement of the 6-methyl group with a larger alkyl group | Could enhance hydrophobic interactions if the binding pocket is large enough, or decrease binding due to steric clash. |

| Analogue C | Replacement of the 6-methyl group with an electron-withdrawing group (e.g., -Cl, -CF3) | Would alter the electronic properties of the aromatic ring, potentially affecting hydrogen bonding capacity and π-stacking interactions. |

| Analogue D | Replacement of the urea moiety with a thiourea (B124793) | The change in hydrogen bonding geometry and strength could significantly impact binding affinity. |

| Analogue E | N-methylation of the urea moiety | This would reduce the number of hydrogen bond donors, likely leading to a decrease in binding affinity if these hydrogen bonds are critical. |

This table is for illustrative purposes to demonstrate SAR principles and does not represent actual experimental data.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogues, a QSAR model would be developed by correlating variations in their physicochemical properties with their observed molecular recognition capabilities.

The process involves calculating a set of molecular descriptors for each analogue, which can be broadly categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). For instance, the electronic nature of substituents on the benzodioxole ring would be a key variable.

Steric descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The size of the substituent at the 6-position would be a critical steric parameter.

Topological descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and arrangement of atoms.

Once these descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model. A hypothetical QSAR equation for a series of this compound analogues might look like:

log(1/IC50) = a(logP) - b(Steric_Parameter) + c(Electronic_Descriptor) + d

Where:

log(1/IC50) represents the biological activity.

logP is the hydrophobicity descriptor.

Steric_Parameter could represent the size of the substituent at the 6-position.

Electronic_Descriptor could represent the Hammett constant of a substituent on the ring.

a, b, c, and d are coefficients determined by the regression analysis.

Such a model would allow for the prediction of the activity of new, unsynthesized analogues and provide insights into the key physicochemical properties driving molecular interaction.

Rational Design Strategies for Modulating Molecular Recognition

Rational design strategies for modifying the molecular recognition of this compound analogues would leverage structural information from SAR and QSAR studies, as well as the three-dimensional structure of the biological target, if available.

Key strategies include:

Scaffold Hopping: This involves replacing the benzodioxole scaffold with other bicyclic or heterocyclic ring systems that maintain the necessary spatial arrangement of key interacting groups but may offer improved properties such as solubility or metabolic stability.

Bioisosteric Replacement: This strategy involves substituting functional groups with other groups that have similar physicochemical properties. For example, the methyl group could be replaced by a chlorine atom or an ethyl group to probe the steric and electronic requirements of the binding pocket. The urea moiety could be replaced with bioisosteres like thiourea, guanidine, or squaramide to explore different hydrogen bonding patterns.

Structure-Based Design: If the crystal structure of the target protein in complex with a ligand is known, computational tools can be used to design new analogues that form more favorable interactions. This could involve modifying substituents to fill unoccupied hydrophobic pockets or introducing new functional groups to form additional hydrogen bonds. For example, if a hydrogen bond acceptor on the target is not interacting with the ligand, an analogue could be designed with a new hydrogen bond donor at the appropriate position.

Impact of Stereochemistry and Conformational Restrictions on Binding Topologies

Stereochemistry and conformational flexibility can have a profound impact on the molecular recognition of this compound analogues.

Stereochemistry: The introduction of a chiral center into the molecule would result in the formation of enantiomers, which can exhibit significantly different biological activities. For example, if a chiral substituent were introduced at the benzylic position of an analogue, the (R)- and (S)-enantiomers could have different binding affinities due to the three-dimensional arrangement of groups at the chiral center. One enantiomer might fit perfectly into the binding site, while the other may experience steric clashes. nih.gov

Conformational Restrictions: The urea linkage and the bond connecting the benzodioxole ring to the urea group have a degree of rotational freedom, allowing the molecule to adopt various conformations. The biologically active conformation is the one that the molecule adopts when it binds to its target. By introducing conformational restrictions, for example, by incorporating the urea moiety into a rigid ring system or by introducing bulky groups that limit rotation, it is possible to lock the molecule into its bioactive conformation. This can lead to an increase in binding affinity by reducing the entropic penalty of binding.

The study of how these factors influence the binding topology—the orientation and interactions of the ligand within the binding site—is crucial for the design of more potent and selective molecules.

Mechanistic Investigations of N 6 Methyl 1,3 Benzodioxol 5 Yl Urea at the Molecular and Receptor Level

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing how a ligand, such as a urea (B33335) derivative, might bind to a biological target. These simulations provide insights into the thermodynamics and kinetics of ligand-receptor interactions at an atomic level.

The binding of urea-containing compounds to protein targets is often characterized by a distinct pattern of molecular interactions. The urea moiety itself is an effective hydrogen bond donor and acceptor, frequently forming hydrogen bonds with amino acid residues in a receptor's binding pocket.

For related pharmacophores, such as those containing a 1,3-benzodioxol group, additional interactions are common. The electron-rich aromatic system can participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding site. In a crystallographic analysis of a related thiourea (B124793) compound, supramolecular structure was primarily organized by hydrogen bonding and π–π stacking interactions, leading to the formation of dimeric structures. researchgate.net These non-covalent interactions are critical for the stability of the ligand-target complex.

A hypothetical interaction fingerprint for a compound like N-(6-methyl-1,3-benzodioxol-5-yl)urea would likely involve a combination of these forces, as detailed in the table below.

| Interaction Type | Potential Interacting Moiety on Ligand | Potential Interacting Residues on Target Protein |

| Hydrogen Bonding | Urea (-NH-CO-NH-) | Asp, Glu, Gln, Asn, Ser, Thr, Backbone C=O/N-H |

| π-π Stacking | Benzodioxol Ring | Phe, Tyr, Trp, His |

| Hydrophobic Interactions | Methyl Group, Aromatic Rings | Ala, Val, Leu, Ile, Met, Pro |

Ligand binding is not a simple lock-and-key process; it often induces conformational changes in the target macromolecule. researcher.life These changes can alter the protein's activity, leading to either activation or inhibition. MD simulations are particularly useful for observing these dynamic changes over time. For example, the binding of an allosteric modulator to a G protein-coupled receptor (GPCR) can stabilize a specific receptor conformation, which in turn influences its signaling capabilities. Studies on other ligands have shown that binding can trigger shifts in transmembrane helices or extracellular loops, which are crucial for receptor activation. nih.gov Similarly, the interaction of the SARS-CoV-2 spike protein with its ACE2 receptor is a dynamic process involving multiple conformations that control the exposure of the binding site. nih.gov

Interactions with Nucleic Acids and DNA-Binding Proteins (e.g., regulation of bHLH proteins, Id proteins)

While direct interactions of this compound with nucleic acids have not been documented, urea as a general chemical agent is known to destabilize the helical structures of both DNA and RNA. It achieves this by forming multiple hydrogen bonds and favorable stacking interactions with the nucleic acid bases, thereby disrupting the native base-pairing.

In the context of DNA-binding proteins, the basic helix-loop-helix (bHLH) family of transcription factors plays a crucial role in cell differentiation and proliferation. mdpi.com The function of bHLH proteins is regulated by a class of inhibitory proteins known as Inhibitor of DNA-binding (Id) proteins. scielo.br Id proteins contain a helix-loop-helix domain but lack the basic region necessary for DNA binding. nih.gov

The primary mechanism of Id protein function is to form heterodimers with bHLH proteins. nih.gov This sequestration prevents the bHLH proteins from binding to their target DNA sequences (E-boxes), thereby inhibiting the transcription of downstream genes. nih.gov This dynamic equilibrium between bHLH-bHLH functional dimers and bHLH-Id non-functional dimers is a critical control point in many developmental pathways. nih.gov

| Protein Family | Function | Regulatory Mechanism | Consequence of Regulation |

| bHLH Proteins | Transcription factors; bind to E-box DNA sequences to regulate gene expression. | Form homodimers or heterodimers with other bHLH proteins. | Activation of target gene transcription, driving processes like cell differentiation. |

| Id Proteins | Negative regulators of bHLH proteins. | Heterodimerize with bHLH proteins. | Sequestration of bHLH proteins, preventing their binding to DNA and inhibiting transcription. |

Enzymatic Interaction Mechanisms (e.g., acetolactate synthetase inhibition, acyl-CoA: cholesterol O-acyl-transferase inhibition, kinase inhibition)

The urea scaffold is present in numerous enzyme inhibitors, leveraging its structural and hydrogen-bonding capabilities to interact with active or allosteric sites.

Acyl-CoA: Cholesterol O-acyl-transferase (ACAT) Inhibition : ACAT (also known as SOAT) is an intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol. nih.govfrontiersin.org It is a target for managing hypercholesterolemia. Various series of N-phenyl-N'-alkylureas and other urea derivatives have been synthesized and identified as potent ACAT inhibitors. nih.govnih.gov Structure-activity relationship studies have revealed that bulky substituents on one of the phenyl rings are often optimal for in vitro activity. nih.govdocumentsdelivered.com

Kinase Inhibition : Many modern kinase inhibitors utilize a diarylurea structure to anchor within the ATP-binding pocket of the enzyme. A derivative of the kinase inhibitor amuvatinib, which contains a benzodioxol moiety, was found to inhibit mitochondrial function and display toxicity toward tumor cells under glucose starvation. nih.gov

Acetolactate Synthetase (ALS) Inhibition : ALS is a key enzyme in the biosynthesis pathway of branched-chain amino acids in plants and microorganisms. scielo.br It is the target of several classes of herbicides, most notably sulfonylureas and imidazolinones. scielo.brredalyc.org These inhibitors bind to a site near the enzyme's catalytic center, preventing the substrate from accessing it and thereby halting amino acid synthesis. redalyc.org

Protein-Protein Interaction Modulation (e.g., SARS-CoV-2 spike protein interaction with ACE2)

The entry of the SARS-CoV-2 virus into host cells is initiated by the binding of its spike (S) glycoprotein (B1211001) to the human angiotensin-converting enzyme 2 (ACE2) receptor. digitellinc.comyoutube.com This protein-protein interaction (PPI) is a primary target for developing therapeutic interventions. The interaction is mediated by the receptor-binding domain (RBD) of the spike protein and involves a complex network of hydrogen bonds, salt bridges, and hydrophobic interactions. digitellinc.comnih.gov

Modulation of this interaction can be achieved by small molecules or biologics that physically block the binding interface on either the spike protein or the ACE2 receptor. researcher.life The dynamic nature of the spike protein, which transitions between different conformations, adds a layer of complexity and presents opportunities for allosteric modulation that could prevent the protein from adopting a receptor-competent state. nih.gov While specific studies involving this compound in this context are not available, the search for small molecules that disrupt this critical PPI is an active area of research.

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the mechanistic investigations of the chemical compound This compound at the N-methyl-D-aspartate (NMDA) receptor.

Therefore, the section on 6.6. N-methyl-D-aspartate (NMDA) Receptor Modulation cannot be generated with scientifically accurate and detailed research findings as requested, due to the absence of available data.

Advanced Methodological Approaches in Research on N 6 Methyl 1,3 Benzodioxol 5 Yl Urea

High-Throughput Screening Methodologies for Molecular Interaction Discovery

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of chemical compounds for their ability to modulate a specific biological target. ox.ac.uk For a compound like N-(6-methyl-1,3-benzodioxol-5-yl)urea, HTS assays would be instrumental in identifying potential protein interactions. These assays are typically miniaturized and automated to allow for the testing of hundreds of thousands of compounds in a short period. ox.ac.ukchemdiv.com

The process begins with the development of a robust assay tailored to the biological question of interest. nih.gov This could be an enzyme inhibition assay, a receptor binding assay, or a cell-based assay measuring a specific signaling pathway. chemdiv.com The compound library, which could include diverse, drug-like molecules, is then screened against the target. ku.edu Hits, or compounds that show activity in the primary screen, are then subjected to a series of secondary assays to confirm their activity and eliminate false positives. ox.ac.ukchemdiv.com

In the absence of specific HTS data for this compound, we can consider a hypothetical HTS campaign targeting a relevant enzyme, for instance, a kinase, due to the prevalence of urea (B33335) derivatives as kinase inhibitors. The data from such a screen would typically be presented to highlight the most promising candidates for further investigation.

Table 1: Illustrative High-Throughput Screening Data for Urea Derivatives Against a Kinase Target

| Compound ID | Structure | Primary Screen Inhibition (%) at 10 µM | Confirmatory IC50 (µM) |

|---|---|---|---|

| Urea-Analog-001 | Generic Urea Structure 1 | 95.2 | 0.15 |

| Urea-Analog-002 | Generic Urea Structure 2 | 88.7 | 1.2 |

| This compound (Hypothetical) | Structure of this compound | 75.4 | 5.8 |

| Urea-Analog-003 | Generic Urea Structure 3 | 45.1 | > 50 |

Virtual screening is a computational alternative or complement to HTS that uses computer models to predict the binding of compounds to a target protein. proquest.combiorxiv.org This approach can be used to prioritize compounds for experimental screening, thereby reducing the time and cost of the discovery process. nih.govtandfonline.com For this compound, a virtual screen could be performed by docking the compound into the three-dimensional structure of a potential target protein. nih.gov

Bioanalytical Techniques for Ligand-Macromolecule Binding Studies

Once a potential interaction between a ligand, such as this compound, and a macromolecule has been identified, a variety of bioanalytical techniques can be employed to characterize the binding event in detail. These methods provide quantitative information about binding affinity, kinetics, and thermodynamics. frontiersin.org

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. nih.gov In a typical SPR experiment, the macromolecule (receptor) is immobilized on a sensor chip, and the ligand (analyte) is flowed over the surface. nih.gov The binding of the ligand to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov From the resulting sensorgram, one can determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). researchgate.net

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. nih.govwikipedia.org In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule, and the resulting heat change is measured. ecu.edu The data can be used to determine the binding affinity (K_A), the enthalpy of binding (ΔH), the entropy of binding (ΔS), and the stoichiometry of the interaction (n). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that can provide detailed information about ligand-macromolecule interactions at the atomic level. anu.edu.auspringernature.com NMR can be used to determine the binding site of a ligand on a protein, to characterize the conformational changes that occur upon binding, and to measure binding affinities. nih.gov Techniques such as Saturation Transfer Difference (STD) NMR are particularly useful for studying the binding of small molecules to large proteins. springernature.com

Table 2: Representative Bioanalytical Data for a Hypothetical Ligand-Macromolecule Interaction

| Technique | Parameter Measured | Illustrative Value |

|---|---|---|

| Surface Plasmon Resonance (SPR) | KD (Equilibrium Dissociation Constant) | 1.5 µM |

| Isothermal Titration Calorimetry (ITC) | ΔH (Enthalpy of Binding) | -8.2 kcal/mol |

| Isothermal Titration Calorimetry (ITC) | ΔS (Entropy of Binding) | -5.6 cal/mol·K |

| Nuclear Magnetic Resonance (NMR) | Chemical Shift Perturbation | Residues A54, B67, C89 |

Chemoinformatics and Database Mining for Related Structural Analogues

Chemoinformatics combines chemistry, computer science, and information science to analyze chemical data. numberanalytics.com Database mining involves the use of computational tools to search and retrieve information from large chemical databases. mdpi.com These approaches are invaluable for identifying structural analogues of a query compound like this compound, which can provide insights into structure-activity relationships (SAR). jku.at

One common chemoinformatic method is similarity searching , which involves comparing the chemical structure of a query molecule to the structures of molecules in a database. jku.at This is often done using molecular fingerprints, which are binary strings that encode the presence or absence of specific structural features. The Tanimoto coefficient is a widely used metric for quantifying the similarity between two fingerprints.

Pharmacophore modeling is another important chemoinformatic technique. A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be active at a particular biological target. By creating a pharmacophore model based on a known active compound, it is possible to search databases for other molecules that fit the model, even if they have different underlying chemical scaffolds.

Large chemical databases such as PubChem, ChEMBL, and ZINC contain a wealth of information on chemical structures and their biological activities. ontosight.ai By mining these databases, researchers can identify compounds that are structurally related to this compound and investigate their known biological activities. This can help to generate hypotheses about the potential targets and therapeutic applications of the query compound.

Table 3: Representative Structural Analogues of this compound

| Compound Name | Structural Variation | Potential Significance |

|---|---|---|

| N-(1,3-benzodioxol-5-yl)urea | Lacks the methyl group at the 6-position of the benzodioxole ring. | Investigates the role of the methyl group in biological activity. |

| N-(6-ethyl-1,3-benzodioxol-5-yl)urea | Ethyl group instead of a methyl group at the 6-position. | Examines the effect of a larger alkyl substituent on activity. |

| N-(6-methyl-1,3-benzodioxol-5-yl)thiourea | Thiourea (B124793) group in place of the urea group. | Assesses the impact of the carbonyl oxygen versus sulfur on binding. |

| 1-(6-methyl-1,3-benzodioxol-5-yl)-3-phenylurea | Phenyl group on the terminal nitrogen of the urea. | Explores the influence of a bulky aromatic substituent. |

Future Perspectives and Emerging Research Directions for N 6 Methyl 1,3 Benzodioxol 5 Yl Urea

Application of Artificial Intelligence and Machine Learning in Structure-Function Prediction

The application of artificial intelligence (AI) and machine learning (ML) to predict the biological functions and properties of small molecules from their structure is a rapidly advancing field. For a novel compound like N-(6-methyl-1,3-benzodioxol-5-yl)urea, these computational approaches offer a powerful preliminary screening tool. In the absence of experimental data, AI/ML models trained on large datasets of known compounds could generate initial hypotheses about its potential bioactivities.

Predictive models could be employed to assess a range of properties, including but not limited to, its likely protein targets, potential toxicity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion). By analyzing the structural features of the benzodioxole and urea (B33335) moieties in the context of vast chemical libraries, machine learning algorithms could identify similarities to compounds with known functions, thereby guiding initial laboratory investigations.

Table 1: Potential AI/ML-Driven Predictions for this compound

| Predicted Property | Potential AI/ML Approach | Rationale |

| Biological Targets | Quantitative Structure-Activity Relationship (QSAR) models, Deep Learning on protein-ligand interaction data | The benzodioxole ring is a common scaffold in various bioactive compounds. |

| Toxicity Profile | Models trained on toxicogenomics data (e.g., Tox21) | Predicting potential adverse effects early in the research pipeline is crucial. |

| ADME Properties | Predictive models based on physicochemical descriptors | Estimating drug-likeness and bioavailability is a standard in silico practice. |

| Solubility | Machine learning regression models | Predicting physical properties to inform experimental design. |

It is crucial to emphasize that these predictions would be purely computational and would require rigorous experimental validation.

Exploration of Novel Supramolecular Assemblies

The urea functional group is well-known for its ability to form robust and directional hydrogen bonds. This property is a cornerstone of supramolecular chemistry, enabling the self-assembly of molecules into well-ordered, higher-order structures such as tapes, sheets, and three-dimensional networks. The specific substitution pattern on this compound, with a methyl group adjacent to the urea linkage on the benzodioxole ring, could introduce steric influences that direct the formation of unique supramolecular architectures.

Future research could focus on the crystallization of this compound under various conditions to explore its solid-state packing and hydrogen-bonding motifs. Techniques such as X-ray crystallography would be instrumental in elucidating the precise nature of these interactions. Understanding the supramolecular behavior of this molecule could pave the way for its application in crystal engineering and the design of novel materials with tailored properties.

Design of Advanced Molecular Probes for Mechanistic Studies

Molecular probes are essential tools for visualizing and understanding complex biological processes at the molecular level. The benzodioxole scaffold, present in this compound, can be chemically modified to incorporate reporter groups, such as fluorophores or biotin (B1667282) tags. If this compound is found to have a specific biological target, such derivatives could be synthesized to create advanced molecular probes.

For instance, a fluorescently labeled version of this compound could be used in cellular imaging studies to determine its subcellular localization and to identify its binding partners. Photoaffinity labeling probes could also be designed to covalently link to its biological target upon photoactivation, facilitating target identification and validation. The development of such probes is, however, entirely dependent on the prior discovery of a specific and interesting biological activity for the parent compound.

Cross-Disciplinary Research at the Interface of Chemistry and Systems Biology

Systems biology aims to understand the complex interactions within biological systems as a whole. The integration of chemical data with biological networks is a powerful approach to elucidate the mechanism of action of small molecules and to predict their effects on cellular pathways. Should this compound demonstrate a particular biological effect, a systems-level investigation would be a promising avenue for future research.

This would involve treating cells or model organisms with the compound and then employing high-throughput 'omics' technologies (e.g., transcriptomics, proteomics, metabolomics) to measure the global changes in gene expression, protein levels, and metabolite concentrations. These datasets could then be mapped onto known biological networks to identify the pathways and processes perturbed by the compound. This approach can reveal not only the primary target but also off-target effects and downstream consequences of target modulation, providing a comprehensive understanding of the compound's biological impact.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(6-methyl-1,3-benzodioxol-5-yl)urea, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves coupling 6-methyl-1,3-benzodioxole-5-carboxylic acid with a urea precursor. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst to form the urea bond . Optimization may include solvent selection (e.g., dichloromethane or toluene), controlled temperature during reflux, and stoichiometric adjustments to minimize side reactions. Industrial-scale production could adopt continuous flow reactors to enhance yield .

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm structural integrity and substituent positions.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment and detection of byproducts.

- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns.

- X-ray Crystallography : For resolving crystal structure and stereochemistry, as demonstrated in related benzodioxol-urea derivatives .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Methodological Answer : Use NIOSH-certified P95 respirators or EU-standard P1 masks for particulate protection. For higher exposure risks, OV/AG/P99 respirators are recommended. Lab coats, nitrile gloves, and fume hoods are mandatory. Toxicity data for similar compounds suggest minimal acute toxicity, but chronic exposure studies are lacking; thus, precautionary limits on airborne concentrations should be enforced .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or predict reactivity of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) can map reaction pathways and transition states, while machine learning models trained on reaction databases (e.g., Reaxys) predict feasible modifications. For example, ICReDD’s integrated computational-experimental workflows accelerate reaction discovery by narrowing experimental conditions using quantum mechanics and information science .

Q. What strategies resolve contradictions in physicochemical data (e.g., solubility, stability) for this compound?

- Methodological Answer : Discrepancies in reported properties (e.g., solubility) may arise from solvent polarity or measurement techniques. Systematic studies using factorial design can isolate variables (e.g., pH, temperature). For stability, accelerated degradation studies under varied conditions (light, humidity) paired with HPLC monitoring identify decomposition pathways .

Q. How can factorial design optimize reaction conditions for novel derivatives of this compound?

- Methodological Answer : A 2^k factorial design evaluates variables like catalyst loading, temperature, and solvent polarity. For example, varying DCC concentration (0.5–1.2 eq) and DMAP (5–15 mol%) in a urea synthesis can identify optimal combinations. Response surface methodology (RSM) further refines interactions between factors to maximize yield .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer : Scale-up risks include heat dissipation inefficiencies and mixing heterogeneity, which may lead to racemization. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.